molecular formula C9H9NOS B071472 2-Methoxy-5-methylphenyl isothiocyanate CAS No. 190774-56-2

2-Methoxy-5-methylphenyl isothiocyanate

Cat. No.: B071472
CAS No.: 190774-56-2
M. Wt: 179.24 g/mol
InChI Key: CYKFAZDMLSXWKZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a clear yellow liquid that is sensitive to moisture . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methoxy-5-methylphenylamine with thiophosgene (CSCl₂) in the presence of a base such as pyridine . The reaction proceeds as follows:

2-Methoxy-5-methylphenylamine+Thiophosgene2-Methoxy-5-methylphenyl isothiocyanate+HCl\text{2-Methoxy-5-methylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-5-methylphenylamine+Thiophosgene→2-Methoxy-5-methylphenyl isothiocyanate+HCl

Another method involves the reaction of 2-methoxy-5-methylphenylamine with carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) . The reaction proceeds as follows:

2-Methoxy-5-methylphenylamine+CS2+H2O22-Methoxy-5-methylphenyl isothiocyanate+H2O\text{2-Methoxy-5-methylphenylamine} + \text{CS}_2 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Methoxy-5-methylphenylamine+CS2​+H2​O2​→2-Methoxy-5-methylphenyl isothiocyanate+H2​O

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

    Catalysts: Bases such as pyridine, triethylamine, and sodium hydroxide

Major Products Formed

    Thioureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Dithiocarbamates: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and can react with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function .

Properties

IUPAC Name

2-isothiocyanato-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKFAZDMLSXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345068
Record name 2-Methoxy-5-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-56-2
Record name 2-Methoxy-5-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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